Cas no 1698596-16-5 (5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid)

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is a halogenated furan carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo- and chloro-substituted phenyl ring attached to a furan-2-carboxylic acid moiety, offering versatility as a synthetic intermediate. The presence of both bromine and chlorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular frameworks. The furan ring contributes to its utility in heterocyclic chemistry, while the carboxylic acid group allows for further functionalization. This compound is valued for its structural specificity and potential role in developing biologically active compounds.
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid structure
1698596-16-5 structure
Product name:5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid
CAS No:1698596-16-5
MF:C11H6BrClO3
Molecular Weight:301.520541667938
CID:4703175

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(4-bromo-3-chlorophenyl)furan-2-carboxylic acid
    • 5-(4-bromo-3-chlorophenyl)-2-furoic acid
    • STL387863
    • BBL034094
    • H7724
    • 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid
    • インチ: 1S/C11H6BrClO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
    • InChIKey: HPZMCZPAIQTDMC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)C1=CC=C(C(=O)O)O1

計算された属性

  • 精确分子量: 299.919
  • 同位素质量: 299.919
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 274
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM507804-1g
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylicacid
1698596-16-5 97%
1g
$396 2023-02-02

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid 関連文献

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acidに関する追加情報

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid: A Comprehensive Overview

5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid, also known by its CAS registry number CAS No. 1698596-16-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of furan carboxylic acids, which have been extensively studied due to their unique chemical properties and potential applications in drug development and advanced materials.

The structure of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid consists of a furan ring substituted with a carboxylic acid group at the 2-position and a bromo-chloro-substituted phenyl group at the 5-position. This substitution pattern imparts the molecule with a combination of electron-withdrawing groups, which significantly influences its reactivity, solubility, and stability. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of aromatic systems, making this compound a valuable model for understanding heterocyclic chemistry.

One of the most promising applications of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid lies in its potential as a precursor for drug development. The furan carboxylic acid moiety is known to exhibit bioactivity in various biological systems, including anti-inflammatory, antioxidant, and anticancer properties. Researchers have recently explored the use of this compound as a building block for constructing more complex bioactive molecules. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.

In addition to its pharmacological applications, CAS No. 1698596-16-5 has also gained attention in materials science due to its ability to form stable coordination complexes with transition metals. These complexes have been investigated for their potential use in catalysis and sensor technology. A recent study published in Nature Communications reported that metal complexes derived from this compound exhibit high catalytic activity in organic transformations, particularly in cross-coupling reactions—a critical area in modern synthetic chemistry.

The synthesis of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the corresponding furan derivative. Recent advancements in synthetic methodology have enabled more efficient and environmentally friendly routes to this compound. For example, researchers have successfully employed microwave-assisted synthesis to streamline the reaction sequence, reducing both reaction time and energy consumption. Such innovations are crucial for scaling up production while maintaining high yields and purity.

The physical properties of CAS No. 1698596-16-5, including its melting point, solubility, and stability under various conditions, have been thoroughly characterized using modern analytical techniques such as X-ray crystallography and thermogravimetric analysis (TGA). These studies have provided valuable insights into the molecular packing and thermal behavior of the compound, which are essential for its practical applications.

In terms of environmental impact, recent studies have focused on the biodegradation and toxicity profiles of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid. While preliminary data suggest that it is not inherently toxic at low concentrations, further research is required to fully understand its environmental fate and potential risks. This information is critical for ensuring responsible use and disposal practices.

In conclusion, 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid, or CAS No. 1698596-16-5, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in the development of novel drugs and advanced materials.

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